9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
Synthesis Analysis
The synthesis of similar compounds, such as coumarin [8,7-e] [1,3]oxazine derivatives, has been achieved through a microwave-assisted three-component one-pot Mannich reaction . This method could potentially be applied to the synthesis of “9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one”.Scientific Research Applications
Synthesis and Characterization of Oxazine Derivatives
Research on oxazine derivatives, such as those involving the synthesis of 3,4-dihydro-2H-benz[1,3]oxazin-2-ones, highlights the potential for creating novel compounds with specific chemical properties. These compounds are obtained through reactions under Friedel-Crafts conditions, indicating their relevance in synthetic chemistry for creating new materials or drugs (Buttke, Ramm, & Niclas, 1993).
Polymerization Behavior and Applications
Studies on benzoxazines, a closely related chemical class, focus on their polymerization behavior, offering insights into the development of new polymers with diverse structures. For instance, multifunctional benzoxazines featuring low polymerization temperature and diverse polymer structures have been explored for their potential in various applications, including coatings, adhesives, and high-performance materials (Soto, Hiller, Oschkinat, & Koschek, 2016).
Photoredox Catalysis and Energy-Demanding Reactions
The use of phenothiazine derivatives in photoredox catalysis to power energy-demanding reactions offers another potential application area. Such compounds can serve as super-photooxidants with excited-state potentials capable of facilitating oxidation reactions, highlighting the versatility of oxazine derivatives in chemical synthesis and energy conversion (Christensen et al., 2018).
Vibrational Spectroscopy for Polymerization Studies
Research on the vibrational modes of benzoxazine monomers, including oxazine ring-related vibrational modes, is crucial for understanding the polymerization processes of these compounds. Such studies are pivotal for the development of new polymeric materials with tailored properties for specific applications (Han et al., 2017).
Properties
IUPAC Name |
3-phenyl-9-(2-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c27-24-20-11-12-23-21(25(20)28-16-22(24)19-9-5-2-6-10-19)15-26(17-29-23)14-13-18-7-3-1-4-8-18/h1-12,16H,13-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLWZTHEJADTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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